REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5](F)=[C:6]([F:14])[C:7]([F:13])=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10])([O-:3])=[O:2].Cl.[OH-].[NH4+:18]>>[NH2:18][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([F:13])[C:6]=1[F:14] |f:2.3|
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=C(C(=C(C(=O)O)C1)F)F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give instantly a yellow solution
|
Type
|
CUSTOM
|
Details
|
to form within five minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
A yellow precipitate rapidly formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
FILTRATION
|
Details
|
was filtered hot
|
Type
|
WASH
|
Details
|
The yellow solids were washed with 10% aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C(=O)O)C=C1[N+](=O)[O-])F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.47 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |